
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a chloro group and a dihydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with 3,6-dihydro-2H-pyran-4-yl derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the dihydropyran moiety is introduced to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoxaline core or the dihydropyran moiety.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline or dihydropyran derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dihydropyran moiety can enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)pyridine
- 3,4-dihydro-2H-pyran
- 2,3-dihydro-4H-pyran
Uniqueness
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is unique due to the presence of both a quinoxaline core and a dihydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group also provides a reactive site for further functionalization, enhancing its versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H11ClN2O |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline |
InChI |
InChI=1S/C13H11ClN2O/c14-13-12(9-5-7-17-8-6-9)15-10-3-1-2-4-11(10)16-13/h1-5H,6-8H2 |
Clave InChI |
SNRUEPYWWZWVLX-UHFFFAOYSA-N |
SMILES canónico |
C1COCC=C1C2=NC3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


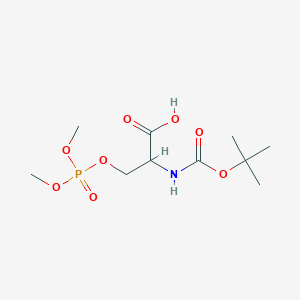
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)
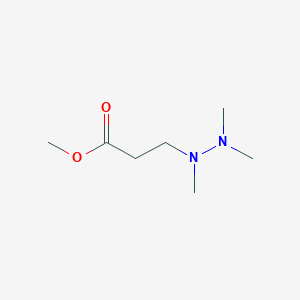

![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
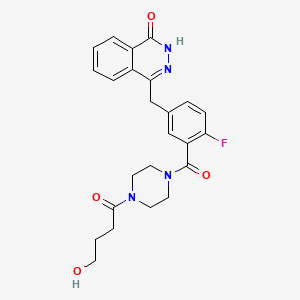
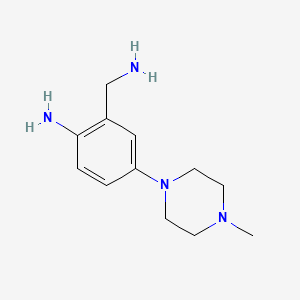
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)
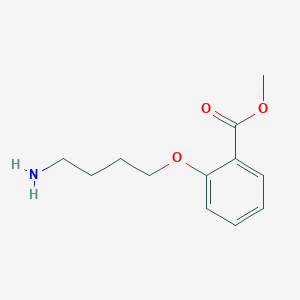
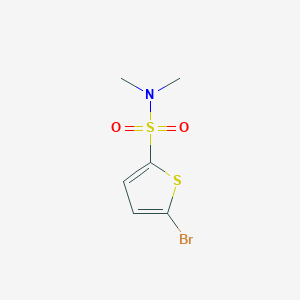
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
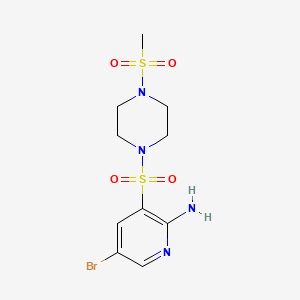
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
